molecular formula C10H20N3OP B105879 Hexahydroazepinylbis(aziridinyl)phosphine oxide CAS No. 18144-64-4

Hexahydroazepinylbis(aziridinyl)phosphine oxide

Cat. No. B105879
CAS RN: 18144-64-4
M. Wt: 229.26 g/mol
InChI Key: ZCBLIQKVTTZLAH-UHFFFAOYSA-N
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Description

Hexahydroazepinylbis(aziridinyl)phosphine oxide (HAP) is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HAP has been shown to exhibit cytotoxic properties in various cancer cell lines, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the formation of DNA crosslinks, which inhibits DNA replication and ultimately leads to cell death. Hexahydroazepinylbis(aziridinyl)phosphine oxide also induces oxidative stress, which further contributes to its cytotoxic effects.

Biochemical And Physiological Effects

Hexahydroazepinylbis(aziridinyl)phosphine oxide has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It also disrupts cellular metabolism and induces apoptosis. Hexahydroazepinylbis(aziridinyl)phosphine oxide has been found to be less toxic to normal cells, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using Hexahydroazepinylbis(aziridinyl)phosphine oxide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional cancer treatments such as chemotherapy. However, the synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide is complex and requires specialized equipment, which can be a limitation for some research labs.

Future Directions

There are several future directions for Hexahydroazepinylbis(aziridinyl)phosphine oxide research. One area of interest is the development of Hexahydroazepinylbis(aziridinyl)phosphine oxide derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the use of Hexahydroazepinylbis(aziridinyl)phosphine oxide in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide and its potential applications in cancer treatment.
In conclusion, Hexahydroazepinylbis(aziridinyl)phosphine oxide is a promising compound with potential applications in cancer treatment. Its cytotoxic effects and ability to selectively target cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the reaction of hexahydroazepine with bis(2-chloroethyl)amine and triethylamine in the presence of phosphorus oxychloride. The resulting compound is then purified using column chromatography.

Scientific Research Applications

Hexahydroazepinylbis(aziridinyl)phosphine oxide has been extensively studied for its potential use in cancer treatment. Several studies have demonstrated its cytotoxic effects in various cancer cell lines, including breast, lung, and prostate cancer. Hexahydroazepinylbis(aziridinyl)phosphine oxide has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.

properties

CAS RN

18144-64-4

Product Name

Hexahydroazepinylbis(aziridinyl)phosphine oxide

Molecular Formula

C10H20N3OP

Molecular Weight

229.26 g/mol

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]azepane

InChI

InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2

InChI Key

ZCBLIQKVTTZLAH-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)P(=O)(N2CC2)N3CC3

Canonical SMILES

C1CCCN(CC1)P(=O)(N2CC2)N3CC3

Other CAS RN

18144-64-4

Origin of Product

United States

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